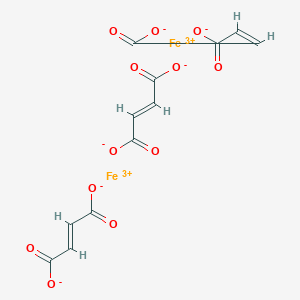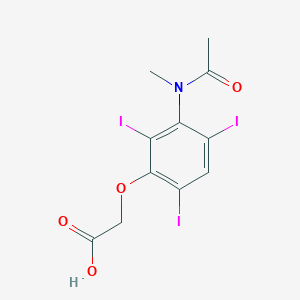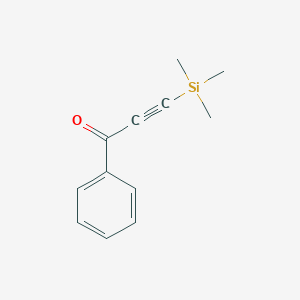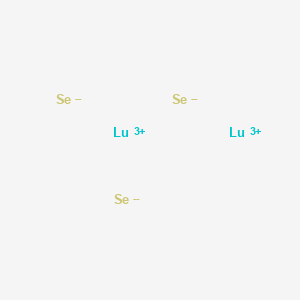
Dilutetium triselenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dilutetium triselenide (Lu2Se3) is a rare earth metal compound that has been gaining attention in recent years due to its unique properties and potential applications in various fields of science. This compound has been studied extensively for its optical, electrical, and magnetic properties, making it a promising candidate for use in advanced technologies and scientific research.
Mecanismo De Acción
The mechanism of action of Dilutetium triselenide is not well understood, but it is believed to be related to its unique electronic and magnetic properties. Dilutetium triselenide has been shown to exhibit both semiconducting and metallic behavior, which makes it a potential candidate for use in electronic devices. Additionally, Dilutetium triselenide exhibits ferromagnetic behavior, which makes it a potential candidate for use in magnetic data storage devices.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Dilutetium triselenide, but it is believed to be non-toxic and biocompatible. However, further research is needed to fully understand its potential effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Dilutetium triselenide is its unique properties, which make it a promising candidate for use in various fields of science. Additionally, the hydrothermal synthesis method used to synthesize Dilutetium triselenide is simple and efficient. However, one limitation of Dilutetium triselenide is its high cost, which may limit its use in some applications.
Direcciones Futuras
There are several future directions for research on Dilutetium triselenide. One area of research is the development of Dilutetium triselenide-based electronic devices, such as solar cells and light-emitting diodes. Another area of research is the development of Dilutetium triselenide-based catalysts for use in industrial processes. Additionally, further research is needed to fully understand the mechanism of action of Dilutetium triselenide and its potential effects on living organisms.
Métodos De Síntesis
The synthesis of Dilutetium triselenide can be achieved through several methods, such as chemical vapor transport, solid-state reaction, and hydrothermal synthesis. Among these, the hydrothermal synthesis method is the most commonly used due to its simplicity and efficiency. In this process, Dilutetium triselenide is synthesized by reacting Dilutetium oxide (Lu2O3) and selenium (Se) in a high-pressure, high-temperature environment.
Aplicaciones Científicas De Investigación
Dilutetium triselenide has been extensively studied for its potential applications in various fields of science, including optoelectronics, catalysis, and magnetic storage. In optoelectronics, Dilutetium triselenide has been shown to exhibit excellent optical properties, such as high transparency in the visible and infrared regions, making it a promising candidate for use in solar cells, photodetectors, and light-emitting diodes. In catalysis, Dilutetium triselenide has been found to exhibit high catalytic activity in various chemical reactions, such as hydrogenation and oxidation, making it a potential catalyst for industrial processes. In magnetic storage, Dilutetium triselenide has been studied for its magnetic properties, which make it a potential candidate for use in magnetic data storage devices.
Propiedades
Número CAS |
12163-21-2 |
|---|---|
Nombre del producto |
Dilutetium triselenide |
Fórmula molecular |
Lu2Se3 |
Peso molecular |
586.8 g/mol |
Nombre IUPAC |
lutetium(3+);selenium(2-) |
InChI |
InChI=1S/2Lu.3Se/q2*+3;3*-2 |
Clave InChI |
JLNSXPFEELLOLT-UHFFFAOYSA-N |
SMILES |
[Se-2].[Se-2].[Se-2].[Lu+3].[Lu+3] |
SMILES canónico |
[Se-2].[Se-2].[Se-2].[Lu+3].[Lu+3] |
Otros números CAS |
12163-21-2 |
Sinónimos |
dilutetium triselenide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



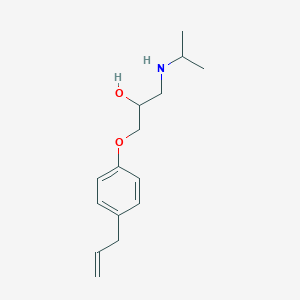
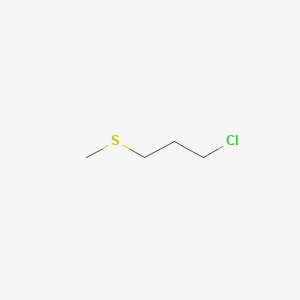
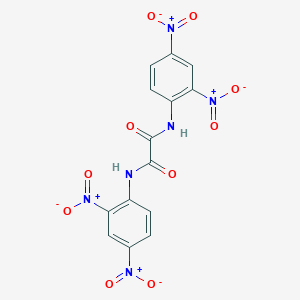
![[1,2,5]Oxadiazolo[3,4-d]pyrimidine](/img/structure/B83834.png)


